Cas no 1807008-34-9 (2-Bromo-4-fluoro-5-iodophenol)
2-Bromo-4-fluoro-5-iodophenol Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-fluoro-5-iodophenol
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- Inchi: 1S/C6H3BrFIO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H
- InChI Key: KUMBRXQSWFKWIG-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(=C1)O)Br)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- XLogP3: 3
- Topological Polar Surface Area: 20.2
2-Bromo-4-fluoro-5-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016761-250mg |
2-Bromo-4-fluoro-5-iodophenol |
1807008-34-9 | 97% | 250mg |
499.20 USD | 2021-06-25 | |
| Alichem | A013016761-500mg |
2-Bromo-4-fluoro-5-iodophenol |
1807008-34-9 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| Alichem | A013016761-1g |
2-Bromo-4-fluoro-5-iodophenol |
1807008-34-9 | 97% | 1g |
1,475.10 USD | 2021-06-25 |
2-Bromo-4-fluoro-5-iodophenol Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-Bromo-4-fluoro-5-iodophenol
Professional Introduction to 2-Bromo-4-fluoro-5-iodophenol (CAS No. 1807008-34-9)
2-Bromo-4-fluoro-5-iodophenol, a compound with the chemical identifier CAS No. 1807008-34-9, is a versatile intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic phenols, which have garnered significant attention due to their broad spectrum of biological activities and synthetic utility. The presence of multiple halogen atoms, specifically bromine and iodine, along with a fluorine substituent, makes this molecule an attractive scaffold for further derivatization and exploration of its pharmacological properties.
The structural features of 2-Bromo-4-fluoro-5-iodophenol contribute to its reactivity and make it a valuable building block in organic synthesis. The bromine atom at the 2-position and the iodine atom at the 5-position are particularly useful for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are widely employed in the construction of complex molecular architectures. Additionally, the fluorine atom at the 4-position can influence the electronic properties of the aromatic ring, thereby modulating the reactivity and selectivity of subsequent transformations.
In recent years, there has been a growing interest in halogenated phenols as pharmacophores due to their ability to interact with various biological targets. For instance, studies have demonstrated that these compounds can exhibit antimicrobial, anti-inflammatory, and anticancer activities. The unique combination of bromine, fluorine, and iodine in 2-Bromo-4-fluoro-5-iodophenol may contribute to its potential as a lead compound or intermediate in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its utility in medicinal chemistry. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in cancer metabolism. For example, derivatives of halogenated phenols have shown promise in inhibiting kinases and other enzymes that play critical roles in tumor growth and progression. The< strong>2-Bromo-4-fluoro-5-iodophenol scaffold provides a platform for generating libraries of compounds that can be screened for their biological activity.
The synthetic accessibility of 2-Bromo-4-fluoro-5-iodophenol also enhances its appeal for industrial applications. The compound can be synthesized through well-established methods involving halogenation reactions on a suitable precursor phenol. These synthetic routes are often scalable and compatible with large-scale production processes, making it feasible for pharmaceutical companies to incorporate this intermediate into their drug discovery programs.
Recent advancements in computational chemistry have further facilitated the exploration of< strong>2-Bromo-4-fluoro-5-iodophenol. Molecular modeling studies have been employed to predict the binding modes of this compound with biological targets, providing insights into its potential pharmacological effects. These computational approaches complement experimental efforts by allowing researchers to design more targeted derivatives with enhanced activity and reduced toxicity.
The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated aromatic compounds often exhibit improved metabolic stability, lipophilicity, and binding affinity compared to their non-fluorinated counterparts. The presence of a fluorine atom at the 4-position in 2-Bromo-4-fluoro-5-iodophenol is likely to contribute to these desirable properties, making it an attractive candidate for further development.
In conclusion, 2-Bromo-4-fluoro-5-iodophenol (CAS No. 1807008-34-9) represents a significant asset in the realm of pharmaceutical research. Its unique structural features and synthetic versatility position it as a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new applications for halogenated phenols, compounds like this are likely to play an increasingly important role in drug discovery and development.
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